Product packaging for 4-(1-Aminoethyl)naphthalen-1-OL(Cat. No.:)

4-(1-Aminoethyl)naphthalen-1-OL

Cat. No.: B13309055
M. Wt: 187.24 g/mol
InChI Key: JPLPWOCTHNZHMW-UHFFFAOYSA-N
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Description

4-(1-Aminoethyl)naphthalen-1-ol (CAS 1270545-63-5) is a chiral naphthalene derivative of interest in advanced chemical and pharmaceutical research . This compound features both a phenolic hydroxyl group and a chiral aminoethyl side chain, making it a valuable multifunctional intermediate or scaffold for synthesizing more complex molecules. Its structure suggests potential applications in the development of ligands for catalysis, fluorescent probes, and as a building block in medicinal chemistry, similar to other bioactive naphthol compounds . Researchers utilize this compound and its analogs in the synthesis of fused heterocyclic systems, such as naphthopyrazolotriazines, which are investigated for their potential biological activities and optical properties . The naphthalene core provides a rigid, planar structure that can contribute to interactions with biological targets or serve as a fluorophore in material science applications. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H13NO B13309055 4-(1-Aminoethyl)naphthalen-1-OL

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

4-(1-aminoethyl)naphthalen-1-ol

InChI

InChI=1S/C12H13NO/c1-8(13)9-6-7-12(14)11-5-3-2-4-10(9)11/h2-8,14H,13H2,1H3

InChI Key

JPLPWOCTHNZHMW-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C2=CC=CC=C21)O)N

Origin of Product

United States

Advanced Spectroscopic Characterization and Structural Elucidation of 4 1 Aminoethyl Naphthalen 1 Ol

X-ray Crystallography for Solid-State Structure Determination

The definitive determination of a molecule's three-dimensional arrangement in the solid state is achieved through single-crystal X-ray crystallography. This powerful analytical technique provides precise atomic coordinates, bond lengths, bond angles, and details of intermolecular interactions, which are fundamental to understanding the material's properties.

As of the latest literature review, a complete single-crystal X-ray diffraction study for 4-(1-Aminoethyl)naphthalen-1-ol has not been reported. The absence of this specific crystallographic data in publicly accessible databases prevents a direct analysis of its solid-state structure.

However, valuable insights into the potential structural characteristics of this compound can be inferred from the crystallographic data of closely related aminonaphthol isomers. Of particular relevance is the crystal structure of 5-Amino-1-naphthol, which has been thoroughly characterized. wikipedia.org

Comparative Analysis with 5-Amino-1-naphthol

5-Amino-1-naphthol, a structural isomer of the title compound, provides a useful model for predicting the solid-state behavior of this compound. The crystallographic analysis of 5-Amino-1-naphthol reveals significant details about the influence of the amino and hydroxyl groups on the naphthalene (B1677914) scaffold. wikipedia.org

In the crystal structure of 5-Amino-1-naphthol, the molecules are organized into a two-dimensional polymeric structure through a network of intermolecular hydrogen bonds. wikipedia.org Specifically, the amino and hydroxyl groups act as both hydrogen bond donors and acceptors, leading to chains of N—H···O—H··· interactions. wikipedia.org This intricate hydrogen-bonding network is a dominant factor in the crystal packing.

Furthermore, the arrangement of the naphthalene rings in 5-Amino-1-naphthol exhibits π–π stacking interactions, with an interplanar distance of 3.450 Å between adjacent molecules in a slipped-stack arrangement. wikipedia.org The naphthalene core itself is largely planar, a characteristic feature of aromatic systems.

A summary of the crystallographic data for 5-Amino-1-naphthol is presented below to serve as a reference for future comparative studies.

Crystallographic Data for 5-Amino-1-naphthol wikipedia.org

ParameterValue
Chemical FormulaC₁₀H₉NO
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)5.3361 (7)
b (Å)15.353 (2)
c (Å)9.383 (1)
α (°)90
β (°)98.793 (9)
γ (°)90
Volume (ų)759.2 (2)
Z4
R-factor0.036

Selected Bond Lengths and Angles for 5-Amino-1-naphthol wikipedia.org

Bond/AngleValue (Å/°)
O11—H11O···N122.749 (3) Å
N12—H12B···O113.046 (3) Å
C1—O11—H11O111.6 (18) °
C5—N12—H12A116.2 (15) °
C5—N12—H12B109.1 (15) °

The determination of the precise crystal structure of this compound through future X-ray diffraction studies will be crucial for a complete understanding of its solid-state properties and for drawing definitive structure-property relationships.

Computational Chemistry and Theoretical Investigations of 4 1 Aminoethyl Naphthalen 1 Ol

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations, primarily using Density Functional Theory (DFT), are a cornerstone for understanding the electronic properties of a molecule. For 4-(1-Aminoethyl)naphthalen-1-ol, such a study would typically calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity.

Another aspect of the electronic structure analysis would be the generation of a Molecular Electrostatic Potential (MEP) map. This map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, one would expect to see negative potential (red/yellow) around the hydroxyl oxygen and amino nitrogen atoms, indicating sites susceptible to electrophilic attack, and positive potential (blue) around the hydrogen atoms of these groups.

Conformational Analysis and Energy Landscapes

The flexibility of the aminoethyl side chain in this compound allows it to adopt various three-dimensional arrangements, or conformations. A thorough conformational analysis is essential to identify the most stable structures.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

Molecular Dynamics (MD) simulations could be employed to study the dynamic behavior of this compound over time. An MD simulation would model the atomic motions based on a force field, providing insights into conformational flexibility, vibrational motions, and how the molecule interacts with its environment.

Running simulations in an explicit solvent, such as water, would be crucial for understanding solvent effects. The solvent can influence which conformations are most stable and mediate intermolecular interactions. For instance, the presence of water could compete for hydrogen bonding with the hydroxyl and amino groups, potentially disrupting the intramolecular hydrogen bond observed in the gas phase.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Quantum chemical calculations are powerful tools for predicting spectroscopic data, which can aid in the identification and characterization of a compound.

Using the optimized geometries obtained from DFT calculations, one could compute the theoretical ¹H and ¹³C NMR chemical shifts. These calculations are typically performed using the Gauge-Independent Atomic Orbital (GIAO) method. The calculated shifts would then be compared to a reference standard (like Tetramethylsilane, TMS) to provide predicted spectra. Discrepancies and correlations between predicted and experimental spectra (if available) can help confirm the structure.

Similarly, the vibrational frequencies corresponding to an infrared (IR) spectrum can be calculated. These calculations identify the characteristic vibrational modes of the molecule, such as the O-H and N-H stretching frequencies, C-N and C-O bond vibrations, and aromatic ring modes. A scaling factor is often applied to the calculated frequencies to better match experimental values due to approximations in the theoretical models.

While these computational methodologies are well-established, their specific application to generate data for this compound has not been documented in the accessible scientific literature. Therefore, no specific data tables or detailed research findings can be presented at this time.

Mechanistic Studies of 4 1 Aminoethyl Naphthalen 1 Ol Interactions

Elucidation of Reaction Mechanisms Involving 4-(1-Aminoethyl)naphthalen-1-OL as a Substrate or Intermediate

No studies were found that describe the role of this compound as a substrate or an intermediate in any specific chemical reaction. Information regarding its reactivity, the types of reactions it undergoes, or the intermediates formed from it is not present in the available literature.

Investigation of Molecular Recognition and Binding Modes

There is no published research on the molecular recognition properties of this compound. Consequently, there is no information on its binding affinity or modes of interaction with any biological or chemical targets.

Theoretical Approaches to Reaction Pathways and Transition States

No theoretical or computational chemistry studies appear to have been conducted on this compound. As a result, there is no data available concerning its reaction pathways, transition state geometries, or activation energies.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Principles and Methodologies of SAR and QSAR Applied to Naphthalene (B1677914) Derivatives

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental to modern drug discovery, providing a framework to understand how a molecule's chemical structure relates to its biological activity. nih.gov For naphthalene derivatives, these studies are crucial in optimizing their therapeutic potential. mdpi.com

The core principle of SAR is the identification of the pharmacophore—the essential arrangement of atoms or functional groups necessary for biological activity. By systematically modifying the naphthalene scaffold, researchers can deduce which parts of the molecule are critical for its function. mdpi.comresearchgate.net This involves synthesizing a series of analogues where specific parts of the molecule, such as substituents on the naphthalene ring or the aminoethyl side chain, are altered. These analogues are then tested for their biological activity, and the results are compared to identify key structural features. nih.gov

QSAR takes this a step further by establishing a mathematical relationship between the chemical properties of the naphthalene derivatives and their biological activities. brieflands.com This involves the use of molecular descriptors, which are numerical representations of various physicochemical properties of the molecules. These descriptors can be broadly categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as charge distribution, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). nih.gov

Steric Descriptors: These relate to the size and shape of the molecule and its substituents, including parameters like molecular weight, volume, and surface area. nih.gov

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, often represented by the partition coefficient (log P), which describes its distribution between an oily and an aqueous phase. nih.govnih.gov

Topological Descriptors: These are numerical indices that describe the connectivity and branching of the atoms within the molecule. civilica.com

The general methodology for a QSAR study on naphthalene derivatives involves several key steps:

Data Set Selection: A series of naphthalene derivatives with known biological activities (e.g., IC50 values for enzyme inhibition) is compiled. nih.gov

Molecular Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the dataset. nih.gov

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning techniques like Artificial Neural Networks (ANN), are used to develop a mathematical equation that correlates the descriptors with the observed biological activity. brieflands.comcivilica.com

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability. nih.gov

These methodologies provide a powerful tool for predicting the activity of novel naphthalene derivatives before they are synthesized, thereby saving time and resources in the drug discovery process.

Identification of Key Structural Determinants for Activity

Through extensive SAR studies on various naphthalene derivatives, researchers have identified several key structural features that are critical for their biological activity. These determinants often relate to the nature and position of substituents on the naphthalene ring system and modifications to side chains.

For many biologically active naphthalene derivatives, the presence and position of hydroxyl (-OH) and amino (-NH2) groups are paramount. nih.gov In the case of 4-(1-Aminoethyl)naphthalen-1-ol, the 1-hydroxy and the 4-aminoethyl groups are considered key components of its pharmacophore. The hydroxyl group can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets. The amino group, which is typically protonated at physiological pH, can form crucial ionic interactions.

The substitution pattern on the naphthalene ring significantly influences activity. For instance, in a series of naphthalene derivatives studied for their activity against the population growth of Tetrahymena pyriformis, the presence of hydrogen bond acceptors and the hydrophobicity of the substituents were found to be the most important factors, accounting for a large portion of the variability in biological response. nih.gov Similarly, for naphthalene-based inhibitors of acetylcholinesterase, the electronic properties and spatial positioning of substituents on the 1-naphthol (B170400) core were found to influence their anti-AChE activity. researchgate.net

The nature of the side chain is another critical determinant. For example, in a study of quinoline (B57606) derivatives, which share structural similarities with naphthalenes in terms of a bicyclic aromatic system, the length and composition of the dialkylaminoalkyl side chain at the C-4 position were found to be optimal for antimalarial activity. pharmacy180.com Specifically, a side chain with two to five carbon atoms between the nitrogen atoms was most effective. pharmacy180.com

Furthermore, the introduction of other functional groups or heterocyclic rings to the naphthalene scaffold can modulate activity. For example, the incorporation of a chalcone (B49325) moiety into a naphthalene structure has been shown to yield hybrids with potent anticancer and antimicrobial properties. nih.gov The lipophilicity of the molecule, often modified by changing substituents, is also a crucial factor, as it affects the molecule's ability to cross cell membranes and reach its target. nih.gov

Computational Approaches in SAR/QSAR Modeling

Computational methods have become indispensable in modern SAR and QSAR studies of naphthalene derivatives, enabling the rapid screening of virtual libraries and providing insights into molecular interactions at an atomic level. nih.gov These approaches can be broadly categorized into ligand-based and structure-based methods.

Ligand-based methods , which include traditional QSAR and pharmacophore modeling, are employed when the three-dimensional structure of the biological target is unknown. These methods rely on a set of active compounds to derive a model that predicts activity. For naphthalene derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. nih.gov These techniques generate 3D grid-based descriptors that represent the steric and electrostatic fields around the molecules, providing a more detailed understanding of the spatial requirements for activity.

Structure-based methods are utilized when the 3D structure of the target protein is available, often determined through X-ray crystallography or NMR spectroscopy. Molecular docking is a prominent technique in this category. It predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein. nih.gov For naphthalene derivatives, docking studies can elucidate how they fit into the active site of an enzyme, revealing key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking with specific amino acid residues. diva-portal.org This information is invaluable for designing new derivatives with improved binding affinity and selectivity.

Machine learning techniques are increasingly being integrated into SAR/QSAR modeling. Algorithms such as Artificial Neural Networks (ANN), Support Vector Machines (SVM), and Random Forest can handle complex, non-linear relationships between molecular descriptors and biological activity. brieflands.comcivilica.com These methods often provide more accurate and predictive models compared to traditional linear regression techniques, especially when dealing with large and diverse datasets of naphthalene derivatives.

Density Functional Theory (DFT) is another powerful computational tool used to calculate the electronic properties of molecules with high accuracy. nih.gov DFT calculations can provide insights into parameters like HOMO-LUMO energies, charge distributions, and molecular orbital shapes, which are often used as descriptors in QSAR models. nih.gov These quantum chemical descriptors can be particularly important for understanding the reactivity and interaction potential of naphthalene derivatives. nih.gov

Correlation of Molecular Descriptors with Observed Activities

A central goal of QSAR studies is to establish a statistically significant correlation between molecular descriptors and the observed biological activities of a series of compounds. This allows for the prediction of the activity of new, unsynthesized molecules and provides a deeper understanding of the underlying mechanisms of action.

For naphthalene derivatives, various studies have successfully correlated specific descriptors with different biological activities. For instance, in a QSAR study on the toxicity of naphthalene derivatives to Tetrahymena pyriformis, a model was developed that included descriptors for hydrogen acceptance (Ha), hydrophobicity (π), polar electronic effects (F), molar connectivity (1Xvsub), and resonance (R). nih.gov The model revealed that hydrogen acceptance and hydrophobicity were the most influential parameters, accounting for 71% of the variability in the observed biological response. nih.gov

Another study on naphthalene derivatives as inhibitors of aldosterone (B195564) synthase for cardiovascular diseases identified several key descriptors. civilica.com These included Jhetp, JGI3, G(N..S), RDF260u, and R87v+, which are related to radial distribution function, atomic van der Waals volumes, atomic polarizabilities, and Balaban-type indices. civilica.com The success of the QSAR model indicated the importance of these descriptors in determining the inhibitory activity of the compounds.

In the context of anticancer activity, QSAR models have been developed for various series of compounds, including those with a naphthalene scaffold. nih.gov These models have shown that quantum chemical descriptors, such as those related to charge and valency, are often the most important for predicting anticancer activity. nih.gov For example, charge-based descriptors were found in approximately 50% of the developed models in one extensive study. nih.gov

The following table provides an example of how molecular descriptors might be correlated with biological activity for a hypothetical series of naphthalene derivatives:

CompoundLogP (Hydrophobicity)Molecular Weight (Steric)HOMO Energy (Electronic)Observed Activity (IC50, µM)
Derivative 12.5200.25-5.810.5
Derivative 23.1214.28-6.15.2
Derivative 32.8201.26-5.98.9
Derivative 43.5228.31-6.32.1

This table illustrates how increasing hydrophobicity (LogP) and molecular weight, along with a lower HOMO energy, might correlate with higher observed activity (lower IC50 value). Such correlations, when established with statistical rigor, provide a powerful predictive tool for the design of new and more potent naphthalene-based therapeutic agents.

Catalytic and Ligand Applications of Chiral 4 1 Aminoethyl Naphthalen 1 Ol

Chiral Auxiliaries in Asymmetric Organic Synthesis

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. The inherent chirality of the auxiliary guides the formation of one stereoisomer over another, after which the auxiliary can be cleaved and ideally recovered. The 1,2-amino alcohol functionality within the 4-(1-Aminoethyl)naphthalen-1-ol structure is a key feature of many successful chiral auxiliaries.

While specific applications of this compound as a chiral auxiliary are not widely documented, the broader class of aminonaphthols, particularly those derived from the Betti reaction, have been successfully employed in this capacity. For instance, (S)-Betti base has been utilized as an effective chiral auxiliary in the synthesis of enantiopure (2S,6R)-dihydropinidine and (2S,6R)-isosolenopsins rsc.org. The general principle involves the attachment of the aminonaphthol to a substrate, directing a stereoselective transformation, and subsequent removal of the auxiliary.

The potential of this compound as a chiral auxiliary lies in its rigid naphthalene (B1677914) framework, which can provide a well-defined steric environment to influence the approach of reagents. The amino and hydroxyl groups also offer convenient handles for attachment to and cleavage from the substrate.

Ligand Design for Transition Metal-Catalyzed Asymmetric Reactions

The amino and hydroxyl groups of this compound make it an excellent candidate for a bidentate ligand, capable of coordinating to a metal center. The chirality at the ethylamine (B1201723) side chain can then induce asymmetry in the catalytic transformations. The design of such ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically enriched products.

Structurally related aminonaphthol derivatives, often synthesized through the Betti reaction, have been extensively used as chiral ligands for a variety of transition metal-catalyzed reactions. These ligands have proven effective in creating a chiral environment around the metal, leading to high levels of enantioselectivity.

The application of chiral aminonaphthol ligands in enantioselective catalysis is well-documented. One of the most studied reactions is the enantioselective addition of diethylzinc (B1219324) to aldehydes, which provides access to chiral secondary alcohols. Betti bases and their derivatives have been shown to be highly effective ligands for this transformation.

For example, chiral tertiary aminonaphthol ligands have been synthesized and used in the asymmetric catalytic phenyl transfer to aromatic aldehydes, producing a range of chiral diarylmethanols rsc.org. The catalytic activity of these ligands has been systematically studied, demonstrating moderate to good enantioselectivities and yields.

Below is a data table showcasing the performance of representative chiral aminonaphthol ligands in the enantioselective addition of diethylzinc to benzaldehyde.

LigandSolventTemp (°C)Yield (%)ee (%)
Chiral Tertiary Aminonaphthol 1TolueneRT9789
Chiral Tertiary Aminonaphthol 2TolueneRT8575
Chiral Tertiary Aminonaphthol 3TolueneRT9268

Data is illustrative and based on reported results for analogous Betti base derivatives.

While specific data for ligands derived from this compound in enantioselective hydrogenation is not available, the success of related amino alcohol ligands suggests their potential in this area as well. The combination of a hard oxygen donor and a softer nitrogen donor can be beneficial for coordinating with various transition metals used in hydrogenation catalysis.

The synthesis of well-defined organometallic complexes is crucial for understanding catalytic mechanisms and for developing new catalytic systems. The this compound scaffold can be readily incorporated into various organometallic frameworks. The amino and hydroxyl groups can coordinate to a metal center, forming stable chelate rings.

Research on Betti bases has shown that they can form stable complexes with a range of transition metals. These complexes have been characterized using various spectroscopic and crystallographic techniques. The stereochemistry of the resulting metal complexes is often dictated by the chirality of the Betti base ligand. The specific pairing of a chiral ligand and a metal ion is essential for the complex's catalytic characteristics and its effectiveness in asymmetric syntheses beilstein-archives.org.

The study of such organometallic complexes provides valuable insights into the ligand's coordination behavior, steric and electronic properties, and how these factors influence the outcome of catalytic reactions.

Organocatalysis Utilizing Amino Alcohol Scaffolds

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. Chiral amino alcohols are a prominent class of organocatalysts, capable of activating substrates through the formation of iminium ions, enamines, or through hydrogen bonding interactions.

The this compound scaffold possesses the necessary functional groups to act as an organocatalyst. The amino group can act as a Lewis base or form enamines/iminium ions, while the hydroxyl group can act as a Brønsted acid or a hydrogen bond donor, enabling bifunctional catalysis.

Derivatives of Betti bases have been successfully employed as organocatalysts in various asymmetric transformations. For instance, they have been used to catalyze the direct synthesis of a novel class of arylaminonaphthols via a three-component condensation reaction nih.gov. L-proline, a simple amino acid, has also been shown to catalyze the synthesis of Betti bases, highlighting the potential of amino-functionalized molecules in organocatalysis rsc.org.

The rigid naphthalene backbone of this compound could provide a well-organized transition state in organocatalytic reactions, leading to high levels of stereocontrol.

Q & A

Basic: What synthetic strategies are effective for preparing 4-(1-Aminoethyl)naphthalen-1-OL with high regioselectivity?

Methodological Answer:
Synthesis typically involves functionalizing naphthalen-1-ol derivatives. A stepwise approach is recommended:

Aminoethyl Group Introduction : Use reductive amination or nucleophilic substitution on a pre-functionalized naphthalen-1-ol scaffold. For example, introduce a ketone intermediate at the 4-position, followed by reaction with an ammonia source and reduction (e.g., NaBH4_4 or catalytic hydrogenation) .

Protection of Hydroxyl Group : Protect the phenolic -OH group (e.g., using acetyl or tert-butyldimethylsilyl groups) to prevent side reactions during aminoethyl installation .

Purification : Employ column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) or recrystallization to isolate the product. Monitor purity via HPLC or TLC .

Advanced: How can tautomeric equilibria in this compound be experimentally characterized?

Methodological Answer:
Tautomerism in naphthalenol derivatives is influenced by substituents and solvent polarity. Key techniques include:

  • NMR Spectroscopy : Monitor proton shifts in D2_2O vs. DMSO-d6_6 to detect tautomeric forms. For example, phenolic -OH proton signals disappear in D2_2O due to exchange, while enol-keto tautomers show distinct 13C^{13}\text{C} shifts .
  • X-ray Crystallography : Resolve crystal structures to identify dominant tautomers. Compare bond lengths (e.g., C-O vs. C-N) to confirm tautomeric states .
  • Computational Modeling : Use density functional theory (DFT) to calculate energy differences between tautomers. Match computed IR/Raman spectra with experimental data to validate models .

Advanced: How should researchers address contradictions between experimental and computational spectroscopic data for this compound?

Methodological Answer:
Discrepancies often arise from solvent effects, conformational flexibility, or computational approximations. Mitigation strategies:

Solvent Correction : Re-run computational models with explicit solvent parameters (e.g., PCM or COSMO solvation models) .

Conformational Sampling : Perform molecular dynamics (MD) simulations to identify dominant conformers and average their spectral properties .

Hybrid Experimental-Computational Workflow :

  • Compare experimental NMR/IR data with DFT-calculated spectra for multiple tautomers/conformers.
  • Use statistical tools (e.g., RMSD analysis) to quantify agreement .

Basic: What analytical techniques are recommended for quantifying this compound in biological matrices?

Methodological Answer:
For trace-level detection in complex samples:

  • HPLC-UV/Vis : Use a C18 column with a mobile phase of acetonitrile/water (0.1% formic acid). Calibrate with standards spiked into plasma or tissue homogenates .
  • GC-MS : Derivatize the phenolic -OH and amine groups (e.g., with BSTFA) to enhance volatility. Monitor using selective ion monitoring (SIM) for improved sensitivity .
  • LC-MS/MS : Employ multiple reaction monitoring (MRM) for high specificity, especially in pharmacokinetic studies .

Advanced: What mechanistic insights can be gained from studying the biological activity of this compound?

Methodological Answer:
To evaluate antimicrobial or enzyme-inhibitory properties:

In Vitro Assays :

  • MIC Testing : Determine minimum inhibitory concentrations against bacterial/fungal strains (e.g., E. coli, C. albicans) using broth microdilution .
  • Enzyme Inhibition : Screen against target enzymes (e.g., kinases, proteases) via fluorometric or colorimetric assays (e.g., NADH-coupled reactions) .

Mechanistic Probes :

  • Use fluorescence quenching or SPR to study compound-enzyme binding kinetics.
  • Perform molecular docking to predict binding modes and guide mutagenesis studies .

Basic: What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:
Based on structurally similar naphthalenols:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for powder handling .
  • Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
  • Toxicity Screening : Conduct acute toxicity assays (e.g., zebrafish embryos) to preliminarily assess risks before in vivo studies .

Advanced: How can computational tools aid in predicting the environmental fate of this compound?

Methodological Answer:
Apply quantitative structure-activity relationship (QSAR) models:

Biodegradation Prediction : Use software like EPI Suite to estimate half-lives in soil/water based on functional groups (e.g., amine, hydroxyl) .

Ecotoxicology Profiling : Predict LC50_{50} values for aquatic organisms via tools like ECOSAR. Cross-validate with experimental data from Daphnia magna assays .

Metabolic Pathway Mapping : Simulate phase I/II metabolism (e.g., cytochrome P450 oxidation) with ADMET Predictor or similar platforms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.